molecular formula C11H13N3O B13176217 [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol

[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol

Cat. No.: B13176217
M. Wt: 203.24 g/mol
InChI Key: WCWXYTKGOFGUDC-UHFFFAOYSA-N
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Description

[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid . The reaction is carried out in the presence of N,N’-carbonyldiimidazole (CDI) to yield the desired imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives .

Mechanism of Action

The mechanism of action of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethyl group and hydroxyl functionality contribute to its unique properties compared to other imidazo[4,5-b]pyridine derivatives.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-7-yl]methanol

InChI

InChI=1S/C11H13N3O/c15-6-8-3-4-12-11-10(8)13-9(14-11)5-7-1-2-7/h3-4,7,15H,1-2,5-6H2,(H,12,13,14)

InChI Key

WCWXYTKGOFGUDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC3=NC=CC(=C3N2)CO

Origin of Product

United States

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